molecular formula C₁₁H₂₀O B1147454 2-Methylisoborneol CAS No. 68330-43-8

2-Methylisoborneol

Cat. No. B1147454
CAS RN: 68330-43-8
M. Wt: 168.28
InChI Key:
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Description

Synthesis Analysis

The synthesis of 2-MIB involves the cyclization of the naturally occurring, noncanonical C-methylated isoprenoid substrate, 2-methylgeranyl diphosphate, to form 2-MIB. This process is catalyzed by 2-MIB synthase (MIBS) enzymes, which have been studied in organisms like Streptomyces coelicolor (Köksal et al., 2012). Another pathway involves the enzyme SCO7701, which, along with geranyl diphosphate and S-adenosylmethionine, produces (E)-2-methylgeranyl diphosphate, a precursor to 2-MIB (Wang & Cane, 2008).

Molecular Structure Analysis

The molecular structure of 2-MIB synthase has been determined through crystal structure analysis, revealing insights into the cyclization mechanism and the differences in catalytic mechanisms between MIBS and other similar enzymes (Köksal et al., 2012).

Chemical Reactions and Properties

2-MIB's synthesis involves several key reactions, including methylation and cyclization processes, which are influenced by the enzyme's structure and the presence of substrate analogs (Köksal et al., 2012). The functional characterization of MIBS has shown how specific residues within the enzyme contribute to its activity in producing 2-MIB (Gu & Dickschat, 2023).

Physical Properties Analysis

2-MIB is known for its low odor threshold, making it detectable at very low concentrations. Its physical properties, such as hydrophobicity, influence its behavior in water, including its adsorption characteristics on activated carbon, which is a common method for its removal from water supplies (Pendleton et al., 1997).

Chemical Properties Analysis

The chemical behavior of 2-MIB, including its stability and reactivity under different conditions, has been explored through the study of its degradation products and pathways. For example, dehydration of 2-MIB under various conditions has been investigated, providing insight into its chemical stability and the identification of its degradation or dehydration products (Schumann & Pendleton, 1997).

Scientific Research Applications

  • Water Treatment and Taste/Odor Control : MIB is known for its taste and odor issues in water supplies. Activated carbons are effective in removing MIB from water, and their efficiency depends on the carbon surface hydrophilicity. Microporous, less hydrophilic carbons adsorb more MIB (Pendleton et al., 1997). Additionally, various analytical techniques like solid-phase microextraction (SPME) and membrane-assisted solvent extraction (MASE) are used for detecting MIB in water (Hurlburt et al., 2009).

  • Biochemistry and Microbial Production : MIB is produced by soil organisms, myxobacteria, and cyanobacteria, contributing to the smell of moist soil and contamination in foodstuffs and water. Its biosynthesis in Streptomyces coelicolor involves the sco7700 and sco7701 genes, responsible for MIB biosynthesis (Wang & Cane, 2008).

  • Environmental Impact and Monitoring : MIB is produced by cyanobacteria in drinking water sources. Monitoring the presence of MIB-synthesis genes is crucial for water safety. Primers developed for the mibC gene show significant correlations with MIB concentrations in various water reservoirs, aiding in monitoring and management (Chiu et al., 2016).

  • Biodegradation Studies : Bacteria like Pseudomonas spp. can degrade MIB in water, suggesting potential biotechnological applications in water treatment. These bacteria metabolize MIB as their sole carbon source (Izaguirre et al., 1988).

  • Aquaculture and Fishery Applications : MIB is a concern in aquaculture due to its impact on the taste and odor of fish. Studies on its accumulation and elimination in fish like crucian carp provide insights into managing MIB levels in aquaculture environments (Yang et al., 2019).

  • Advanced Detection Techniques : Techniques like silver nanorods have been investigated as SERS-active substrates for detecting MIB at trace levels, highlighting advances in analytical methods for MIB detection (Botta et al., 2018).

Safety And Hazards

2-Methylisoborneol causes serious eye irritation. It is toxic if inhaled. It may damage fertility or the unborn child. It causes damage to organs. It causes damage to organs through prolonged or repeated exposure .

Future Directions

The integration of treatment processes vis-a-vis combination of one or more advanced oxidation processes (AOPs) with other conventional methods are considered logical to remove these odorous compounds and hence could improve overall water quality .

properties

IUPAC Name

1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-9(2)8-5-6-10(9,3)11(4,12)7-8/h8,12H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYXNXGVLGKVCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)(C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (1R,2R)-1,2,7,7-Tetramethylbicyclo[2.2.1]heptan-2-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035417
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Methylisoborneol

CAS RN

2371-42-8
Record name 2-Methylisoborneol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002371428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Melting Point

170 °C
Record name (1R,2R)-1,2,7,7-Tetramethylbicyclo[2.2.1]heptan-2-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035417
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
8,830
Citations
F Jüttner, SB Watson - Applied and environmental microbiology, 2007 - Am Soc Microbiol
The majority of all biologically caused taste-and-odor outbreaks in drinking water characterized worldwide are caused by microbial production of ()-geosmin [()-(4S, 4aS, 8aR)-4, …
Number of citations: 538 journals.asm.org
NN Gerber - The Journal of antibiotics, 1969 - jstage.jst.go.jp
… More important, the structure of 2-methylisoborneol can be … However, 2-methylisoborneol was previously unknown in … Thus, 2-methylisoborneol might be biosynthesized as shown …
Number of citations: 188 www.jstage.jst.go.jp
NL Brock, SR Ravella, S Schulz… - Angewandte Chemie …, 2013 - Wiley Online Library
… Odor of earth: Several homomonoterpenes were identified in actinomycetes that produce 2-methylisoborneol (2-MIB, see scheme, which is responsible for an earthy odor in drinking …
Number of citations: 63 onlinelibrary.wiley.com
G Izaguirre, CJ Hwang, SW Krasner… - Applied and …, 1982 - Am Soc Microbiol
… scheremetievi, and 2-methylisoborneol was produced by 0. … and odor episode involving 2-methylisoborneol in a major … problems in water are geosmin and 2methylisoborneol (MIB) (19, …
Number of citations: 381 journals.asm.org
M Komatsu, M Tsuda, S Ōmura… - Proceedings of the …, 2008 - National Acad Sciences
To identify the genes for biosynthesis of the off-flavor terpenoid alcohol, 2-methylisoborneol (2-MIB), the key genes encoding monoterpene cyclase were located in bacterial genome …
Number of citations: 240 www.pnas.org
A Devi, YT Chiu, HT Hsueh, TF Lin - Water research, 2021 - Elsevier
… and odor (T&O) are an important issue in drinking water, aquaculture, recreation and a few other associated industries, and cyanobacteria-relevant geosmin and 2-methylisoborneol (2-…
Number of citations: 50 www.sciencedirect.com
S Mustapha, JO Tijani, MM Ndamitso… - Environmental …, 2021 - Springer
The exposure to geosmin (GSM) and 2-methylisoborneol (2-MIB) in water has caused a negative impact on product reputation and customer distrust. The occurrence of these …
Number of citations: 33 link.springer.com
P Pendleton, SH Wong, R Schumann, G Levay… - Carbon, 1997 - Elsevier
2-Methylisoborneol (MIB) is one of the most common taste and odour molecules found in water supplies. The use of activated carbons is known to be effective in removing MIB from …
Number of citations: 173 www.sciencedirect.com
K Kutschera, H Börnick, E Worch - Water Research, 2009 - Elsevier
The degradation of geosmin and 2-methylisoborneol (2-MIB) by UV irradiation at different wavelengths was investigated under varying boundary conditions. The results showed that …
Number of citations: 173 www.sciencedirect.com
S Giglio, WKW Chou, H Ikeda, DE Cane… - … science & technology, 2011 - ACS Publications
… Culture temperature affects gene expression and metabolic pathways in the 2-methylisoborneol-producing cyanobacterium Pseudanabaena galeata. Journal of Plant Physiology 2014, …
Number of citations: 132 pubs.acs.org

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